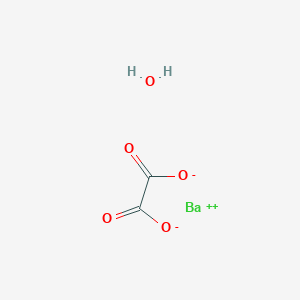

Barium oxalate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium oxalate monohydrate is a chemical compound with the molecular formula BaC2O4.H2O. It is a white crystalline powder that is sparingly soluble in water. Barium oxalate monohydrate has various applications in scientific research, including as a reagent in analytical chemistry and as a precursor for the synthesis of other barium compounds.

Mécanisme D'action

Barium oxalate monohydrate does not have a specific mechanism of action as it is primarily used as a reagent or precursor for other compounds.

Effets Biochimiques Et Physiologiques

There is limited information on the biochemical and physiological effects of barium oxalate monohydrate. However, it is known that barium compounds can be toxic and may cause gastrointestinal, cardiovascular, and neurological effects if ingested or inhaled.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using barium oxalate monohydrate in lab experiments include its low cost, high purity, and availability. However, it has limited solubility in water, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research involving barium oxalate monohydrate. One area of interest is the synthesis of new barium compounds with unique properties for use in electronics, ceramics, and other applications. Another area of research could involve the development of new analytical methods for the detection of barium and other heavy metal ions in water samples. Additionally, further studies on the toxicity and environmental impact of barium compounds could provide valuable insights for risk assessment and regulatory purposes.

Méthodes De Synthèse

Barium oxalate monohydrate can be synthesized through the reaction of barium chloride and sodium oxalate in water. The resulting precipitate is then filtered and dried to obtain the pure compound.

Applications De Recherche Scientifique

Barium oxalate monohydrate has numerous applications in scientific research. It is commonly used as a reagent in analytical chemistry to determine the presence of calcium and magnesium ions in water samples. It is also used as a precursor for the synthesis of other barium compounds, such as barium titanate, which has applications in electronics and ceramics.

Propriétés

Numéro CAS |

13463-22-4 |

|---|---|

Nom du produit |

Barium oxalate monohydrate |

Formule moléculaire |

C2H2BaO5 |

Poids moléculaire |

243.36 g/mol |

Nom IUPAC |

barium(2+);oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.Ba.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |

Clé InChI |

TYPZPLBGEPGJFK-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ba+2] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].O.[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.